molecular formula C13H12N4O B11679007 N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11679007
M. Wt: 240.26 g/mol
InChI Key: UWRYISJANYVODR-MHWRWJLKSA-N
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Description

N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 3-acetylpyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are amines derived from the reduction of the hydrazone group.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structure, which combines two pyridine rings with a hydrazone linkage

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-3-ylethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-5-4-7-14-9-11)16-17-13(18)12-6-2-3-8-15-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

UWRYISJANYVODR-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CN=CC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CN=CC=C2

Origin of Product

United States

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